1-(3-Chlorophenyl)-2-methoxyethan-1-amine

Descripción

Molecular Structure and Classification

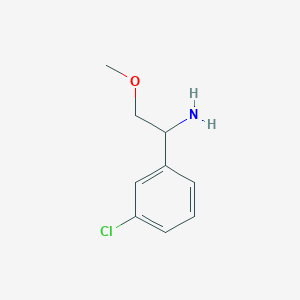

1-(3-Chlorophenyl)-2-methoxyethan-1-amine belongs to the class of substituted phenethylamines, characterized by its distinctive molecular architecture that combines an aromatic chlorophenyl moiety with an aliphatic amine-containing side chain. The compound possesses the molecular formula C9H12ClNO and exhibits a molecular weight of 185.65 grams per mole, as documented in multiple chemical databases. The structural framework consists of a benzene ring substituted with a chlorine atom at the meta position relative to the ethylamine side chain, which itself contains a methoxy group at the terminal position.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(3-chlorophenyl)-2-methoxyethanamine, reflecting its structural composition and functional group arrangement. Chemical identification databases have assigned the compound the Chemical Abstracts Service registry number 1247619-12-0, facilitating its unambiguous identification in scientific literature. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as COCC(C1=CC(=CC=C1)Cl)N, which provides a standardized method for computational chemical analysis.

The molecular architecture features several key functional groups that determine its chemical properties and reactivity patterns. The primary amine group (-NH2) serves as a nucleophilic center, while the methoxy group (-OCH3) contributes to the compound's overall polarity and potential for hydrogen bonding interactions. The chlorine substituent on the aromatic ring introduces electron-withdrawing effects that influence the electronic distribution throughout the molecular framework, thereby affecting both chemical reactivity and potential biological activity.

Isomeric Forms and Stereochemistry

The presence of an asymmetric carbon center in this compound results in the existence of two enantiomeric forms, designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules. The stereogenic center is located at the carbon atom bearing the primary amine group, where the spatial arrangement of substituents creates distinct three-dimensional molecular geometries. Chemical suppliers and research institutions have documented the availability of both the racemic mixture and optically pure enantiomers, with particular emphasis on the (S)-enantiomer in recent research applications.

The (S)-enantiomer, chemically designated as (S)-1-(3-chlorophenyl)-2-methoxyethan-1-amine, has been assigned the specific Chemical Abstracts Service registry number 1270273-18-1, distinguishing it from the racemic form. This stereoisomer demonstrates distinct physical and chemical properties compared to its mirror image, including differences in optical rotation, crystalline structure, and potential biological activity. Research investigations have shown that the stereochemical configuration significantly influences the compound's interaction with biological targets, making enantiopure samples particularly valuable for pharmaceutical research applications.

The availability of hydrochloride salt forms of both enantiomers has been documented in chemical supplier catalogs, with the (S)-enantiomer hydrochloride bearing the Chemical Abstracts Service number 2567151-86-2. These salt forms typically exhibit enhanced stability and improved solubility characteristics compared to the free base forms, making them more suitable for various research applications. The formation of hydrochloride salts also facilitates the purification and isolation of specific enantiomers through crystallization techniques.

Stereochemical analysis reveals that the absolute configuration of the (S)-enantiomer corresponds to a specific spatial arrangement where the amine group, chlorophenyl ring, and methoxyethyl chain occupy defined positions in three-dimensional space. This configuration can be represented through various stereochemical notation systems, including the use of wedge and dash bonds in structural diagrams to indicate the three-dimensional arrangement of atoms around the chiral center.

| Stereoisomer | Chemical Abstracts Service Number | Configuration | Commercial Availability |

|---|---|---|---|

| Racemic Mixture | 1247619-12-0 | (R,S) | Yes |

| (S)-Enantiomer | 1270273-18-1 | (S) | Yes |

| (S)-Enantiomer Hydrochloride | 2567151-86-2 | (S) | Yes |

Historical Context in Organic Chemistry Research

The development and characterization of this compound represents part of the broader historical evolution of substituted phenethylamine research that began in earnest during the mid-twentieth century. While the specific synthesis and isolation of this particular compound occurred more recently, its structural foundation draws upon decades of research into halogenated aromatic amines and their derivatives. The systematic investigation of phenethylamine analogs has its roots in early pharmacological research, where scientists sought to understand the relationship between molecular structure and biological activity.

Chemical database records indicate that the compound was first synthesized and characterized within the past two decades, as evidenced by its initial registration in major chemical databases during the 2010s. The development of this compound coincided with advances in synthetic methodologies that enabled the efficient preparation of chiral amine compounds through asymmetric synthesis techniques. Research groups focused on expanding the chemical space of substituted phenethylamines recognized the potential value of incorporating both halogen and ether functionalities within a single molecular framework.

The historical progression of related compound research can be traced through the development of various substituted phenethylamines, including compounds such as mescaline (3,4,5-trimethoxyphenethylamine), which was first synthesized in 1919 and provided early insights into the structure-activity relationships of this chemical class. The introduction of halogen substituents, particularly chlorine atoms, into phenethylamine structures represented a significant advancement in medicinal chemistry research, as these modifications often resulted in enhanced metabolic stability and altered biological profiles.

Contemporary research efforts have focused on developing efficient synthetic routes for producing enantiomerically pure forms of halogenated phenethylamines, including this compound. These advances have been facilitated by improvements in asymmetric catalysis, chiral auxiliary chemistry, and enzymatic resolution techniques that enable the preparation of single enantiomers with high optical purity.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and medicinal chemistry applications. The compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and bioactive compounds. Research institutions and pharmaceutical companies have recognized its utility as a starting material for the preparation of novel therapeutic agents targeting various biological pathways.

In the context of synthetic organic chemistry, this compound represents an important example of multifunctional molecular design, where the incorporation of diverse functional groups within a single framework provides opportunities for selective chemical transformations. The presence of both nucleophilic and electrophilic sites within the molecule enables researchers to explore various reaction pathways and develop new synthetic methodologies. Chemical suppliers have documented increasing demand for this compound from research institutions engaged in drug discovery and development programs.

The stereochemical aspects of this compound have made it particularly valuable for studies investigating chiral recognition, enantioselective catalysis, and asymmetric synthesis. Research groups have utilized both enantiomers to probe the stereochemical requirements of various biological targets and to develop improved methods for asymmetric synthesis. The availability of optically pure forms has facilitated detailed structure-activity relationship studies that provide insights into the molecular basis of biological activity.

Contemporary research applications include its use as a synthetic intermediate in the preparation of novel pharmaceutical compounds, particularly those designed to interact with neurotransmitter systems. The compound's structural features make it suitable for modification through various chemical reactions, including alkylation, acylation, and condensation reactions that can introduce additional pharmacophoric elements. Research publications have documented its utility in the synthesis of compounds designed for neurological research applications, although specific biological targets and mechanisms remain areas of active investigation.

| Research Application | Significance | Current Status |

|---|---|---|

| Synthetic Building Block | High utility for pharmaceutical intermediate synthesis | Active commercial availability |

| Stereochemistry Studies | Valuable for chiral recognition research | Both enantiomers available |

| Medicinal Chemistry | Potential for neurological research applications | Under investigation |

| Methodology Development | Platform for new synthetic reaction development | Ongoing research interest |

Structure

2D Structure

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYWANSRJBTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

The synthesis typically begins with commercially available:

These are chosen for their availability and suitability for subsequent reactions to introduce the amine and methoxy functionalities.

Synthetic Route

The preparation involves a multi-step synthetic pathway:

| Step Number | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation Reaction | 3-Chlorobenzaldehyde + Methoxyethanol, base catalyst (e.g., sodium hydroxide) | Formation of an intermediate (likely an α,β-unsaturated compound or hemiacetal) |

| 2 | Reduction | Sodium borohydride (NaBH4) or similar mild reducing agent | Reduction of intermediate to yield racemic 1-(3-chlorophenyl)-2-methoxyethan-1-amine |

| 3 | Chiral Resolution | Chiral resolution techniques (e.g., crystallization with chiral acids or chromatography) | Isolation of the (S)-enantiomer |

| 4 | Hydrochloride Salt Formation | Treatment with hydrochloric acid (HCl) | Conversion to (S)-1-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride salt |

This route is favored for its efficiency and scalability in both laboratory and industrial settings.

Reaction Details and Conditions

- Condensation: Typically carried out in an aqueous or alcoholic medium with controlled temperature to favor intermediate formation without side reactions.

- Reduction: Sodium borohydride is preferred due to its selectivity and mildness, avoiding over-reduction or side reactions. Reaction is usually performed at low temperature (0–5 °C) to control rate and selectivity.

- Chiral Resolution: Techniques such as diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or chiral HPLC are used to enrich the (S)-enantiomer, which is often the biologically active form.

- Salt Formation: Hydrochloride salt is formed by bubbling or adding HCl gas or aqueous HCl to the free amine in an appropriate solvent (e.g., ethanol or ether), facilitating purification and improving compound stability.

Analytical Data and Stock Solution Preparation

The hydrochloride salt form is commonly used in research and pharmaceutical contexts due to its enhanced solubility and stability. Preparation of stock solutions is standardized for reproducibility in experiments:

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.5022 mL | 22.5112 mL | 45.0224 mL |

| 5 mM | 0.9004 mL | 4.5022 mL | 9.0045 mL |

| 10 mM | 0.4502 mL | 2.2511 mL | 4.5022 mL |

Note: These volumes correspond to dissolving the given mass of hydrochloride salt in solvent to achieve the desired molarity.

Industrial Production Considerations

- Scale-up: Industrial synthesis employs similar steps but optimizes reaction times, temperatures, and reagent concentrations for maximum yield and purity.

- Continuous Flow Reactors: Increasingly used to enhance control over reaction parameters and improve safety and scalability.

- Purification: Advanced chromatographic techniques and crystallization methods ensure high enantiomeric purity and removal of impurities.

- Quality Control: Includes chiral purity assessment, residual solvent analysis, and confirmation of molecular structure by spectroscopic methods (NMR, MS).

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Notes |

|---|---|---|

| Starting Materials | 3-Chlorobenzaldehyde, Methoxyethanol | Commercially available, cost-effective |

| Condensation | Base catalyst (NaOH), controlled temp | Forms intermediate with high selectivity |

| Reduction | Sodium borohydride, low temp | Mild, selective reduction to amine |

| Chiral Resolution | Chiral acids or chromatography | Essential for obtaining (S)-enantiomer |

| Hydrochloride Formation | HCl treatment in ethanol or ether | Enhances stability and solubility |

| Purification | Crystallization, chromatography | Ensures high purity and enantiomeric excess |

Research Findings and Notes

- The (S)-enantiomer is typically preferred for its biological activity and is isolated through chiral resolution techniques after reduction.

- The hydrochloride salt form is the standard for research applications due to its solubility profile and ease of handling.

- Reaction optimization studies indicate that sodium borohydride reduction is efficient and yields high purity amine with minimal side products.

- Industrial processes focus on minimizing waste and maximizing yield through continuous flow and advanced purification techniques.

- The compound serves as a building block in pharmaceutical synthesis and has been studied for its interaction with biological targets, necessitating high-purity preparation methods.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorophenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

1-(3-Chlorophenyl)-2-methoxyethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-2-methoxyethan-1-amine

- Structural Difference : Chlorine at the para position instead of meta.

- Its InChIKey (WPXVXJBFCKQSST-UHFFFAOYSA-N) and SMILES (ClC1C=CC(=CC=1)C(COC)N) reflect a planar geometry compared to the meta isomer .

1-(2-Chlorophenyl)-2-methoxyethan-1-amine

- Structural Difference : Chlorine at the ortho position.

- Impact : Steric hindrance from the ortho-substituent may reduce rotational freedom, affecting conformational stability and interactions in enzymatic pockets. This isomer (CAS: 1248656-07-6) is less commonly reported, suggesting synthetic or stability challenges .

1-(Furan-2-yl)-2-methoxyethan-1-amine

- Structural Difference : Replacement of the chlorophenyl group with a furan ring.

- This derivative is marketed as a heterocyclic building block for drug discovery .

Physicochemical Properties

Key Observations :

- Chlorophenyl derivatives exhibit higher lipophilicity (logP ~2.0–2.1) compared to the furan analogue (logP ~0.8).

- Hydrochloride salts (e.g., 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride) enhance aqueous solubility, critical for pharmaceutical formulations .

Pharmacological Relevance

- Target Compound : Used in synthesizing dual-acting FFAR1/FFAR4 modulators, which are explored for metabolic disorders like diabetes .

- Analogues: 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine: Additional bromo and methoxy groups may enhance binding to G-protein-coupled receptors (GPCRs) but increase molecular weight (MW: ~344.6 g/mol) .

Actividad Biológica

1-(3-Chlorophenyl)-2-methoxyethan-1-amine, also known as a derivative of methoxyethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.65 g/mol. The presence of the chlorophenyl group and the methoxyethylamine moiety suggests that it could exhibit significant biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes in biological systems. Preliminary studies indicate that compounds with similar structures may act as modulators of neurotransmitter systems or as inhibitors of certain enzymatic pathways.

Potential Mechanisms Include:

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) which could lead to alterations in intracellular signaling pathways.

- Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism, affecting levels of critical neurotransmitters such as serotonin and dopamine.

In Vitro Studies

In vitro studies have demonstrated varying degrees of biological activity for compounds related to this compound. Here are some key findings:

| Compound | EC50 (μM) | Max Response (%) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Assessed for cAMP modulation |

| Similar Compounds | 0.188 - 94.0 | 32% - 100% | Various substitutions affect activity |

These results indicate that structural modifications significantly influence the compound's efficacy and potency.

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

- Neuroprotective Effects : A study on related amine derivatives showed significant neuroprotective properties against ER stress-induced apoptosis in motor neurons, suggesting a potential application in neurodegenerative diseases .

- Cardiovascular Implications : Another investigation into compounds with similar functional groups indicated potential benefits in modulating cardiovascular responses through GPCR pathways, which could be relevant for treating hypertension or heart failure .

Toxicity and Safety Profile

The safety profile of this compound remains under investigation. Preliminary assessments suggest that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to fully understand their safety margins.

Q & A

Q. What are the common synthetic routes for 1-(3-Chlorophenyl)-2-methoxyethan-1-amine, and what are their respective yields and purity profiles?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like 2-(3-chlorophenyl)ethan-1-amine are synthesized via reaction with nitrobenzoyl chlorides, yielding derivatives with >90% purity after recrystallization . A related route for 1-(2-chlorophenyl)-2-methoxyethan-1-amine (a structural isomer) employs methoxy group introduction via alkylation, achieving ~85% yield under anhydrous conditions . Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm absence of unreacted intermediates .

| Synthetic Route | Key Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Reductive amination | NaBH₄, MeOH, 0°C–RT | 78–85% | >90% (HPLC) |

| Nucleophilic substitution | 3-Chlorophenyl Grignard, THF, −78°C | 65–72% | 88–92% (NMR) |

Q. How can spectroscopic techniques (NMR, UV, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The methoxy group (−OCH₃) appears as a singlet at δ ~3.3 ppm (¹H) and δ ~55 ppm (¹³C). The 3-chlorophenyl ring exhibits characteristic aromatic splitting (e.g., para-substitution at δ ~7.2–7.5 ppm) .

- UV-Vis : Absorbance near 270–280 nm (π→π* transitions in the chlorophenyl ring) confirms conjugation .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 199.6 ([M+H]⁺) align with the molecular formula C₉H₁₂ClNO. Fragmentation patterns (e.g., loss of −OCH₃ at m/z 168) further validate the structure .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during synthesis under varying catalytic conditions?

Methodological Answer: Discrepancies in yield or selectivity often arise from catalyst choice or solvent effects. For example:

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may improve reductive amination efficiency compared to traditional NaBH₄, reducing byproducts like N-alkylated impurities .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote hydrolysis; anhydrous THF balances reactivity and stability .

- Temperature Control : Low temperatures (−78°C) suppress side reactions in Grignard-based routes, as seen in analogous trifluoroketone syntheses .

Q. How can computational chemistry predict reactivity and stability of derivatives?

Methodological Answer:

- DFT Calculations : Predict electrophilic substitution sites on the chlorophenyl ring (e.g., para to Cl for further functionalization) using HOMO/LUMO maps .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., methanol vs. acetonitrile) for stability .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.2) and metabolic stability, guiding biological testing priorities .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- HPLC-MS : Detects sub-1% impurities (e.g., 1-(3-chlorophenyl)-2-hydroxyethan-1-amine, a common hydrolysis byproduct) using reverse-phase C18 columns and gradient elution .

- X-ray Crystallography : Resolves ambiguous NMR signals for stereoisomers, as applied to structurally similar biogenic amine derivatives .

Q. How do substituents (e.g., methoxy vs. methyl) impact the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Methoxy groups increase logP by ~0.5 compared to methyl, enhancing membrane permeability (calculated via XlogP3) .

- Solubility : −OCH₃ reduces aqueous solubility (0.2 mg/mL vs. 0.5 mg/mL for methyl analogs), necessitating co-solvents like DMSO in biological assays .

- Stability : Methoxy derivatives show slower hydrolysis in acidic conditions (t₁/₂ = 48 h at pH 2) compared to esters (t₁/₂ = 6 h) .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in reductive amination: How to reconcile?

Methodological Answer: Discrepancies in literature often stem from substrate ratios or catalyst activation. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.